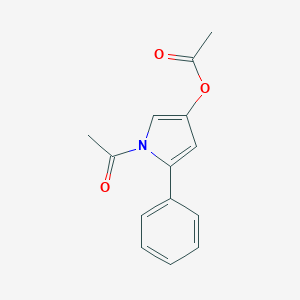

N-Acetyl-3-acetoxy-5-phenylpyrrole

Description

General Overview of Pyrrole (B145914) Heterocycles in Chemical Research

Pyrrole is an aromatic heterocyclic compound characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. wikipedia.orgthieme-connect.com This fundamental structure is a key building block in organic chemistry and is prevalent in a vast number of biologically significant molecules. rsc.orgnih.gov The pyrrole nucleus is a constituent of complex macrocycles essential to life, such as the porphyrin ring system found in heme, chlorophyll, and vitamin B12. rsc.org

The unique electronic properties of the pyrrole ring, stemming from the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, make it highly reactive in certain chemical reactions, particularly electrophilic substitution. thieme-connect.commdpi.com This reactivity has made pyrroles versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials. rsc.org Researchers have long been drawn to pyrrole derivatives due to their broad spectrum of biological activities, which include antibacterial, antiviral, anti-inflammatory, and anticancer properties. rsc.orgwikipedia.org

Significance of N-Acetylpyrrole Derivatives in Organic Synthesis

The introduction of an acetyl group onto the nitrogen atom of the pyrrole ring, forming an N-acetylpyrrole, significantly modifies the chemical behavior of the parent heterocycle. The N-acetyl group is an electron-withdrawing group, which can influence the regioselectivity of subsequent chemical transformations. This feature is strategically employed in organic synthesis to direct reactions to specific positions on the pyrrole ring.

N-acetylated pyrroles serve as important building blocks for more complex molecular architectures. For instance, the synthesis of N-linked 2-acetylpyrrole (B92022) derivatives has been explored in the development of histone deacetylase (HDAC) inhibitors, inspired by natural products. nih.gov The synthesis of pyrrole derivatives, in general, is a key focus in organic chemistry due to their extensive biological properties. chemistry-online.com Well-established methods for constructing the pyrrole ring, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, provide pathways to a wide variety of substituted pyrroles, which can then be N-acetylated if desired. wikipedia.orgwikipedia.org The versatility of N-acetylpyrrole derivatives makes them valuable precursors in the creation of potential pharmaceuticals and functional materials. nih.govchemistry-online.com

Genesis of N-Acetyl-3-acetoxy-5-phenylpyrrole in Academic Literature

While the precise first synthesis of this compound is not readily detailed in widely available literature, its significance as a compound for scientific investigation is clearly established. The compound is identified by the CAS Number 100750-39-8. youtube.com

A notable appearance of this molecule in academic research is in a 2017 study published in Neuroscience Letters, where it is referred to as 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA). nih.gov This research investigated APPA as an aldose reductase inhibitor for the potential treatment of diabetic nephropathy, a serious complication of diabetes. nih.gov The study confirmed the protective effects of the compound in a rat model of streptozotocin-induced diabetes, suggesting its potential as a therapeutic agent. nih.gov This investigation firmly places this compound within the context of medicinal chemistry research, highlighting its role as a specific, functionalized derivative being explored for its biological activity.

Interactive Data Table: Compound Properties

| Property | Value | Source(s) |

| Compound Name | This compound | youtube.comalfa-chemistry.com |

| Alternate Names | 1-[4-(Acetyloxy)-2-phenyl-1H-pyrrol-1-yl]ethanone; 1-Acetyl-5-phenyl-1H-pyrrol-3-ol acetate (B1210297); APPA | nih.govyoutube.comalfa-chemistry.com |

| CAS Number | 100750-39-8 | youtube.comalfa-chemistry.com |

| Molecular Formula | C₁₄H₁₃NO₃ | youtube.comalfa-chemistry.com |

| Molecular Weight | 243.26 g/mol | alfa-chemistry.com |

| Melting Point | 55-57°C | organic-chemistry.org |

| Solubility | Chloroform, Dichloromethane (B109758), Methanol (B129727) | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-acetyl-5-phenylpyrrol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSITCBIIIHVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549424 | |

| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-39-8 | |

| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetyl 3 Acetoxy 5 Phenylpyrrole

Primary Synthetic Route from 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid Dipotassium Salt Dihydrate

The synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole from its precursor, 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid Dipotassium Salt Dihydrate, involves a significant molecular transformation that constructs the pyrrole (B145914) ring and introduces acetyl groups.

Reaction Conditions Utilizing Pyridine and Acetic Anhydride (B1165640)

The conversion is effectively carried out using a combination of acetic anhydride and pyridine. In this process, acetic anhydride serves a dual role as both an acetylating agent and a dehydrating agent, which is crucial for the cyclization process that forms the pyrrole ring. Pyridine functions as a base and a solvent, facilitating the reaction by neutralizing the acidic byproducts and providing a suitable reaction medium. uop.edu.pknih.gov The reaction typically proceeds by heating the starting material with an excess of acetic anhydride and pyridine. This method is analogous to other known chemical transformations where acetic anhydride is used for acetylation and to drive cyclization via dehydration. uop.edu.pknih.gov

Proposed Mechanistic Aspects of Pyrrole Ring Formation and Acetylation

The proposed mechanism for the formation of this compound involves a cascade of reactions. The process is initiated by the N-acetylation of the secondary amine in the starting material by acetic anhydride. This is followed by an intramolecular condensation reaction. The newly formed N-acetyl group likely activates the molecule for cyclization.

The subsequent key step is the ring closure to form the pyrrole heterocycle. This intramolecular cyclization would involve the formation of a bond between the carbon of the acetylated carboxymethyl group and the phenyl-substituted carbon chain, followed by dehydration to yield the aromatic pyrrole ring. The hydroxyl group present on the precursor is then acetylated by the excess acetic anhydride in the reaction mixture to form the 3-acetoxy substituent. Finally, the nitrogen of the newly formed pyrrole ring is also acetylated under these conditions to yield the target compound, this compound.

Synthetic Procedures for Related N-Acetylpyrrole Scaffolds

The synthesis of N-acetylpyrrole derivatives is not limited to a single pathway. Various methods have been developed to construct the pyrrole core, which can then be N-acetylated. These alternative routes provide access to a wide range of substituted pyrroles.

Methods Involving Reactions of Arylidenecyanoacetates with Glycine (B1666218)

One established method for synthesizing pyrrole structures involves the reaction of arylidenecyanoacetates with amino acids like glycine. This approach typically proceeds via a series of condensation and cyclization reactions. The reaction of an arylidene-cyanoacetate with the ethyl ester of glycine in the presence of a base, such as sodium ethoxide, can lead to the formation of a substituted pyrrole. The process involves a Michael addition of the glycine ester to the activated double bond of the arylidenecyanoacetate, followed by an intramolecular condensation and subsequent aromatization to furnish the pyrrole ring.

Cyclization Pathways of N-Propargylic β-Enaminones to Form Pyrrole Derivatives

A versatile and efficient method for constructing polysubstituted pyrrole rings involves the cyclization of N-propargylic β-enaminones. These precursors can be selectively cyclized to form either pyrroles or pyridines depending on the reaction conditions. For the synthesis of pyrroles, a base-mediated intramolecular cyclization is employed. slideshare.net This transformation is typically carried out in a solvent like DMSO at room temperature, using a base such as cesium carbonate (Cs2CO3). slideshare.net The proposed mechanism involves a base-catalyzed 5-exo-dig cyclization, followed by protonation and isomerization to yield the final NH-free pyrrole product. slideshare.net This method is valued for its use of inexpensive reagents and its tolerance for a variety of functional groups. slideshare.net

| Starting Material (N-Propargylic β-Enaminone) | Base | Solvent | Product (Pyrrole) | Yield (%) |

| N-Propargyl-3-(phenylamino)but-2-en-1-one | Cs2CO3 | DMSO | 2-Methyl-5-phenyl-1H-pyrrole | 85 |

| N-Propargyl-3-(methylamino)but-2-en-1-one | Cs2CO3 | DMSO | 2-Methyl-5-methyl-1H-pyrrole | 78 |

| N-Propargyl-3-amino-1-phenylbut-2-en-1-one | Cs2CO3 | DMSO | 4-Phenyl-2-methyl-1H-pyrrole | 92 |

This table presents a selection of examples of base-mediated cyclization of N-propargylic β-enaminones to form pyrrole derivatives, based on reported synthetic procedures. slideshare.net

Advancements in Green Chemistry Approaches for Pyrrole Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign methods for pyrrole synthesis. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. wikipedia.orgusbio.net Key advancements include the use of alternative energy sources like ultrasound and microwaves, the application of novel catalysts, and the use of greener solvents. wikipedia.org

Ultrasound irradiation, for instance, has been shown to increase reaction rates and yields in some pyrrole syntheses, such as a variation of the Hantzsch pyrrole synthesis using ZnO nanoparticles as a catalyst in the absence of a solvent. The Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with an amine, has been adapted to be performed under solvent-free conditions, significantly reducing waste. Furthermore, the replacement of traditional volatile organic solvents with greener alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG) has been successfully demonstrated in various pyrrole synthetic protocols. usbio.net

| Green Chemistry Approach | Reaction Type | Catalyst/Conditions | Key Advantages |

| Ultrasound Irradiation | Hantzsch Synthesis | ZnO Nanoparticles, Solvent-free | Increased reaction rate, solventless procedure. |

| Solvent-free Reaction | Paal-Knorr Synthesis | Heat, no catalyst | Reduced waste, high atom economy. |

| Green Solvents | Multi-component reaction | Lactic Acid (replacing Acetic Acid) | Less volatile and recyclable acid, simple product separation. |

| Photocatalysis | [3+2] Cycloaddition | Organic Dye, Visible Light | Metal-free, uses light as an energy source. wikipedia.org |

This table summarizes several green chemistry strategies that have been applied to the synthesis of pyrrole derivatives, highlighting the diversity of modern, eco-friendly approaches.

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize product yield and ensure high selectivity. Key variables that influence the outcome of the N-acetylation and O-acetylation steps include the choice of reagents, temperature, reaction time, and the use of catalysts.

The N-acetylation of a pyrrole ring and the O-acetylation of a hydroxyl group on the pyrrole can be significantly influenced by the reaction conditions. For the introduction of the acetyl groups, a common acetylating agent is acetic anhydride (Ac₂O), often in the presence of a base like pyridine. The base not only catalyzes the reaction but also neutralizes the acetic acid byproduct. nih.gov The use of a directing group, such as a phenylsulfonyl group, can be employed to achieve regioselective acylation at the desired position on the pyrrole ring. researchgate.net

Optimization studies for similar acylation reactions often involve screening different bases, solvents, and temperature profiles. For instance, in the N-alkylation of pyrroles, increasing the catalyst concentration and adjusting the temperature has been shown to reduce reaction times and improve yields. researchgate.net An alternative approach to acyl group installation on a pyrrole ring is the anionic Fries rearrangement of N-acylpyrroles, where the choice of base and temperature is critical for directing the rearrangement. nsf.gov

Below are interactive data tables illustrating potential optimization parameters for the synthesis of this compound based on general principles of acylation reactions.

Table 1: Optimization of N-Acetylation Reaction Parameters

| Parameter | Range | Optimal Condition (Hypothetical) | Rationale |

| Temperature (°C) | 25 - 100 | 80 | Balances reaction rate and potential for side reactions. |

| Reaction Time (h) | 1 - 12 | 4 | Sufficient time for completion without product degradation. |

| Base | Pyridine, Triethylamine | Pyridine | Acts as both a catalyst and a solvent. |

| Acetic Anhydride (equiv.) | 1.1 - 2.0 | 1.5 | Ensures complete acetylation of the nitrogen. |

Table 2: Optimization of O-Acetylation Reaction Parameters

| Parameter | Range | Optimal Condition (Hypothetical) | Rationale |

| Temperature (°C) | 0 - 50 | 25 (Room Temp.) | Mild conditions to prevent decomposition of the starting material. nih.gov |

| Reaction Time (h) | 1 - 8 | 3 | Monitored by TLC for reaction completion. nih.gov |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Catalytic amount | Accelerates the rate of O-acetylation. nih.gov |

| Acetic Anhydride (equiv.) | 1.5 - 2.0 per hydroxyl group | 1.8 | Drives the reaction to completion. nih.gov |

Isolation and Purification Techniques for this compound

Following the synthesis, a crucial step is the isolation and purification of this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual reagents. The physical properties of the target compound, such as its melting point of 55-57°C and its solubility in chloroform, dichloromethane (B109758), and methanol (B129727), are key considerations in selecting appropriate purification methods. usbio.net

A standard work-up procedure for acylation reactions often involves quenching the reaction with a protic solvent like methanol to consume any remaining acetic anhydride. nih.gov The mixture is then typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1 M HCl) to remove basic catalysts like pyridine, water, and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts. nih.gov The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. nih.gov

The crude product is then subjected to further purification, most commonly by silica (B1680970) gel column chromatography. The choice of eluent is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating compounds of moderate polarity like this compound. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

For final purification, recrystallization can be employed. Given the compound's solubility profile, a suitable solvent system for recrystallization could involve dissolving the compound in a minimal amount of a good solvent (like dichloromethane or methanol) and then adding a poor solvent (like hexane) until turbidity is observed, followed by cooling to induce crystallization.

Table 3: Purification Techniques for this compound

| Technique | Description | Key Parameters |

| Extraction | Liquid-liquid extraction to separate the product from water-soluble impurities and reaction catalysts. | Solvent: Dichloromethane or Ethyl Acetate. Washes: 1 M HCl, sat. aq. NaHCO₃, brine. nih.gov |

| Silica Gel Chromatography | Separation based on polarity. The crude product is loaded onto a silica gel column and eluted with a solvent gradient. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient. |

| Recrystallization | Final purification step to obtain a highly pure crystalline solid. | Solvents: Dichloromethane/Hexane or Methanol/Water. |

Chemical Transformations and Reactivity of N Acetyl 3 Acetoxy 5 Phenylpyrrole

Hydrolytic Cleavage of the Acetoxy Moiety

The acetoxy group at the 3-position of the pyrrole (B145914) ring is susceptible to hydrolytic cleavage, a reaction that is fundamental to the further derivatization of the molecule. This transformation is most commonly achieved through base-catalyzed hydrolysis.

Formation of 3-Hydroxy-5-phenylpyrrole (B15827) via Base-Catalyzed Hydrolysis

The hydrolysis of N-acetyl-3-acetoxy-5-phenylpyrrole under basic conditions effectively removes the acetyl group from the 3-position, yielding 3-hydroxy-5-phenylpyrrole. google.com A typical laboratory procedure involves suspending the starting material in a deoxygenated solvent like methanol (B129727). google.com The suspension is then treated with a deoxygenated solution of a strong base, such as sodium hydroxide (B78521) (NaOH). google.com This process leads to the formation of the desired 3-hydroxy-5-phenylpyrrole. google.com

Investigation of Reaction Kinetics and Conditions for Hydrolysis

The kinetics of the hydrolysis of this compound are influenced by several factors, including the concentration of the base, the temperature, and the solvent system. In a typical procedure, a finely divided portion of this compound is suspended in deoxygenated methanol and cooled to approximately -6°C. google.com Upon the rapid addition of an ice-cold deoxygenated 2N NaOH solution, the reaction temperature can rise to around 18°C, and the mixture becomes homogeneous within minutes, indicating the progress of the hydrolysis. google.com The reaction is then typically quenched by the addition of an acid, such as 1N HCl. google.com

While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the provided results, the principles of ester hydrolysis are well-established. The reaction rate is generally first order with respect to both the ester and the hydroxide ion concentration. The use of stopped-flow kinetics has been employed to study the rapid hydrolysis of related compounds, such as the reaction of N-acetyl-p-benzoquinonimine (NAPQI) with glutathione (B108866), which was found to be first order in NAPQI and glutathione and inversely proportional to the hydrogen ion concentration. pharmgkb.org Similar methodologies could be applied for a detailed kinetic analysis of this compound hydrolysis.

Esterification and Acylation Reactions of Related Hydroxylated Pyrrole Intermediates

The 3-hydroxy-5-phenylpyrrole formed from the hydrolysis of this compound is a key intermediate that can undergo further functionalization, particularly through esterification and acylation reactions at the hydroxyl group.

Derivatization of 3-Hydroxy-5-phenylpyrrole (e.g., N-tosyl-L-alaninate ester formation)

A notable derivatization of 3-hydroxy-5-phenylpyrrole is its conversion to the corresponding N-tosyl-L-alaninate ester. google.comnih.gov This is achieved by reacting 3-hydroxy-5-phenylpyrrole with freshly prepared N-tosyl-L-alaninyl chloride in the presence of a base, such as pyridine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is typically carried out at a reduced temperature (0°C) under an inert atmosphere. google.com The resulting product, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, is a substrate for enzymes like human leukocyte elastase. nih.gov

The general principles of acylation and esterification are well-documented. silicycle.comorganic-chemistry.org Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are known to significantly enhance the rate and yield of acylation reactions of alcohols and phenols. silicycle.comorganic-chemistry.org For esterification, acid catalysts like tosic acid are commonly employed. silicycle.com

Exploration of Electrophilic and Nucleophilic Reactivity at the Pyrrole Nucleus

The pyrrole ring in this compound and its derivatives is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Conversely, the presence of electron-withdrawing groups can render certain positions of the ring susceptible to nucleophilic attack.

The reactivity of the pyrrole nucleus is influenced by the substituents present. The N-acetyl group is an electron-withdrawing group, which can decrease the nucleophilicity of the pyrrole ring compared to an unsubstituted pyrrole. The phenyl group at the 5-position and the acetoxy group at the 3-position also modulate the electron density and steric accessibility of the ring carbons.

While specific studies on the electrophilic and nucleophilic substitution reactions of this compound itself are not detailed in the provided search results, the general reactivity of substituted pyrroles is well-established. Electrophilic substitution on pyrroles typically occurs at the C2 or C5 positions, or at the C3 or C4 positions if the former are blocked. Nucleophilic aromatic substitution on aryl halides is facilitated by the presence of strongly electron-attracting groups, proceeding through a Meisenheimer complex intermediate. libretexts.org The principles of electrophile-nucleophile interactions, as described by the Hard and Soft, Acids and Bases (HSAB) theory, are also relevant in predicting the reactivity of the pyrrole nucleus with various reagents. nih.gov

Further research into the specific electrophilic and nucleophilic substitution reactions of this compound would provide a more complete understanding of its chemical behavior and potential for the synthesis of novel, complex heterocyclic structures. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of N Acetyl 3 Acetoxy 5 Phenylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-Acetyl-3-acetoxy-5-phenylpyrrole, both ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular framework, confirming the connectivity and chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts for the protons of this compound are influenced by the electronic effects of the N-acetyl, acetoxy, and phenyl substituents on the pyrrole (B145914) ring.

The phenyl group protons are expected to appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. The protons on the pyrrole ring are anticipated to be deshielded and will likely resonate at distinct chemical shifts. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C2 position. The proton at the C2 position would also appear as a doublet.

The methyl protons of the N-acetyl and O-acetyl groups will appear as sharp singlets in the upfield region of the spectrum. The N-acetyl methyl protons are generally found around δ 2.4 ppm, while the O-acetyl methyl protons are typically observed at a slightly more upfield position, around δ 2.1 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.6 | Multiplet | 5H |

| Pyrrole-H4 | ~6.3 | Doublet | 1H |

| Pyrrole-H2 | ~7.0 | Doublet | 1H |

| N-Acetyl CH₃ | ~2.4 | Singlet | 3H |

| O-Acetyl CH₃ | ~2.1 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon.

The carbonyl carbons of the N-acetyl and acetoxy groups are expected to resonate in the downfield region, typically between δ 168 and 172 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm). The pyrrole ring carbons will also have characteristic shifts, with the carbon bearing the phenyl group (C5) and the carbon bearing the acetoxy group (C3) being significantly influenced by these substituents. The methyl carbons of the acetyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-C=O | ~170 |

| O-C=O | ~169 |

| Phenyl C (quaternary) | ~135 |

| Phenyl CH | 125 - 130 |

| Pyrrole C5 | ~130 |

| Pyrrole C3 | ~120 |

| Pyrrole C2 | ~115 |

| Pyrrole C4 | ~110 |

| N-Acetyl CH₃ | ~24 |

| O-Acetyl CH₃ | ~21 |

Note: Predicted values are based on typical chemical shifts for substituted pyrroles and related functional groups. libretexts.orgrsc.orgoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-acetyl and acetoxy groups.

A strong absorption band is anticipated around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester in the acetoxy group. libretexts.org Another strong band, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹, can be attributed to the C=O stretching of the amide in the N-acetyl group. researchgate.netcdnsciencepub.com The spectrum will also feature C-O stretching vibrations for the ester and acetyl groups in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. pressbooks.publibretexts.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 |

| Amide C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₄H₁₃NO₃), the molecular weight is 243.26 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 243. The fragmentation pattern would likely involve the loss of stable neutral molecules. A common fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetoxy group, leading to a fragment ion at m/z = 201. Subsequent loss of the acetyl group (CH₃CO, 43 Da) from the nitrogen would result in a fragment at m/z = 158. Another possible fragmentation is the direct loss of the acetoxy radical (CH₃COO•, 59 Da), giving a fragment at m/z = 184.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 243 | [M]⁺ | - |

| 201 | [M - CH₂CO]⁺ | Loss of ketene |

| 184 | [M - CH₃COO]⁺ | Loss of acetoxy radical |

| 158 | [M - CH₂CO - CH₃CO]⁺ | Sequential loss of ketene and acetyl radical |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. This data is then used to verify the empirical formula, which can be compared to the molecular formula determined by mass spectrometry. For this compound, with the molecular formula C₁₄H₁₃NO₃, the theoretical elemental composition can be calculated. nih.gov A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's purity and proposed formula.

Theoretical Elemental Composition of this compound (C₁₄H₁₃NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 69.12% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.39% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.76% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 19.73% |

| Total | 243.262 | 100.00% |

A representative elemental analysis of a related substituted phenylpyrrole derivative, C₁₅H₁₆N₂O₅, found C, 59.06%; H, 5.18%; N, 9.13%, which was in close agreement with the calculated values of C, 59.21%; H, 5.30%; N, 9.21%. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation of Pyrrole Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not presented here, the technique is widely applied to pyrrole derivatives to unambiguously establish their solid-state conformation and intermolecular interactions. nih.govoregonstate.edu

For a pyrrole derivative to be analyzed by X-ray crystallography, a suitable single crystal must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map allows for the determination of bond lengths, bond angles, and torsional angles with high precision. In the case of this compound, this technique could confirm the planarity of the pyrrole ring, the orientation of the phenyl, N-acetyl, and acetoxy substituents relative to the ring, and reveal any intermolecular interactions such as hydrogen bonding or π-π stacking in the crystal lattice. oregonstate.edu

Theoretical and Computational Studies on N Acetyl 3 Acetoxy 5 Phenylpyrrole and Analogous Pyrrole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of pyrrole (B145914) systems, including N-Acetyl-3-acetoxy-5-phenylpyrrole. These computational methods provide insights into molecular properties that govern chemical behavior.

Studies on analogous pyrrole derivatives have demonstrated the utility of DFT in understanding their physicochemical properties. For instance, investigations into chloro- and fluoropyrroles using DFT-based descriptors have shed light on their reactivity, charge transfer capabilities, and site selectivity. nih.gov The electrophilicity index, a key descriptor derived from these calculations, helps in assessing the molecule's ability to accept electrons and is crucial in structure-activity and toxicity studies. nih.gov For example, in a series of chloropyrroles, the electrophilicity index (ω) and chemical potential (χ) were found to increase with the number of chlorine substitutions, indicating higher reactivity for more substituted compounds like 2,3,4,5-tetrachloropyrrole. nih.gov

The electronic properties of pyrrole derivatives, such as those with vinyl substitutions, have also been analyzed to predict their reactivity in processes like Diels-Alder reactions. asianpubs.org Calculations of electrostatic potential and average local ionization energy on the molecular surface help identify reactive sites for electrophilic attack. asianpubs.org Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides valuable information about the molecule's reactivity towards dienophiles. asianpubs.org

In the context of this compound, quantum chemical calculations can predict the distribution of electron density within the molecule. The presence of the electron-withdrawing N-acetyl and 3-acetoxy groups, along with the phenyl ring at the 5-position, significantly influences the electronic landscape of the pyrrole core. These calculations can pinpoint the most nucleophilic and electrophilic centers, thereby predicting the regioselectivity of various chemical reactions. For example, in the acylation of a thienopyrrole derivative, quantum-chemical studies showed that the reaction's selectivity is more dependent on the electron density distribution in the complex formed with the catalyst than on the structural parameters of the isolated molecule. researchgate.net

The stability of different isomers of substituted pyrroles can also be assessed through computational energetics. For monofluoropyrroles, the 2-fluoro isomer is calculated to be slightly more stable than the 3-fluoro isomer. nih.gov Such calculations are invaluable for understanding the thermodynamic landscape of related pyrrole systems.

Interactive Data Table: Calculated Energetics of Pyrrole and Halogenated Pyrroles

This table showcases the relative energies (ΔE), relative energies including zero-point energy (ΔE₀), and relative enthalpies (ΔH) for various pyrrole derivatives, calculated using the B3LYP/6–311++G** method. These values are crucial for comparing the stability of different isomers.

| Compound | ΔE (kcal/mol) | ΔE₀ (kcal/mol) | ΔH (kcal/mol) |

| Pyrrole | 0.00 | 0.00 | 0.00 |

| 2-Chloropyrrole | -2.54 | -2.25 | -2.27 |

| 3-Chloropyrrole | -2.39 | -2.12 | -2.13 |

| 2,3-Dichloropyrrole | -5.19 | -4.68 | -4.69 |

| 2,4-Dichloropyrrole | -5.58 | -5.09 | -5.10 |

| 2,5-Dichloropyrrole | -5.49 | -5.02 | -5.03 |

| 3,4-Dichloropyrrole | -4.99 | -4.51 | -4.52 |

| 2-Fluoropyrrole | -0.16 | -0.11 | -0.11 |

| 3-Fluoropyrrole | 0.00 | 0.00 | 0.00 |

| 2,3-Difluoropyrrole | -0.63 | -0.49 | -0.49 |

| 2,4-Difluoropyrrole | -0.89 | -0.77 | -0.77 |

| 2,5-Difluoropyrrole | -0.87 | -0.76 | -0.76 |

| 3,4-Difluoropyrrole | -0.44 | -0.31 | -0.31 |

Data sourced from a computational study on chloro- and fluoropyrroles. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the intricate details of reaction mechanisms and characterizing the high-energy transition states that govern the rates of chemical transformations involving pyrrole systems. These theoretical approaches allow for a step-by-step visualization of how reactants evolve into products, providing insights that are often difficult to obtain through experimental means alone.

A key aspect of computational reaction modeling is the location and characterization of transition states, which are first-order saddle points on the potential energy surface. github.ioresearchgate.net The geometry of a transition state provides crucial information about the reaction mechanism. researchgate.net Various computational methods, such as the Newton-Raphson and quasi-Newton methods, are employed to optimize transition state structures. github.io A common strategy involves performing a relaxed coordinate scan along the reaction coordinate to obtain a reasonable initial guess for the transition state geometry. github.io

For reactions involving pyrrole derivatives, computational studies can elucidate the energetics of different reaction pathways. For example, distortion/interaction analysis, also known as the activation/strain model, can be used to understand the factors influencing the activation energy of a reaction. researchgate.net This method decomposes the activation energy into the distortion energy required to deform the reactants into their transition-state geometries and the interaction energy between the distorted reactants. researchgate.net Such analyses have been successfully applied to investigate bioorthogonal cycloaddition reactions involving tetrazines, revealing that differences in reactivity can be attributed to variations in distortion energies. researchgate.net

In the context of this compound, computational modeling could be used to explore various reactions, such as electrophilic substitution, cycloadditions, or cross-coupling reactions. numberanalytics.com For instance, when studying the nitration of pyrrole, computational methods can help to confirm that acetyl nitrate (B79036) is the effective reagent when the reaction is carried out in acetic anhydride (B1165640). researchgate.net

Furthermore, computational studies can predict the bond dissociation energies (BDEs) of specific bonds within a molecule, providing insights into its thermal stability and reactivity. nih.gov For example, a combined DFT and machine learning study on the dissociation and migration of hydrogen in pyrrole derivatives revealed that electron-donating groups tend to lower the N-H BDE, making the compound more susceptible to pyrolysis. nih.gov This type of analysis could be applied to this compound to understand the relative lability of its various bonds under different conditions.

The table below presents calculated activation energies for the reaction of different substituted tetrazines with a trans-cyclooctene, illustrating how computational chemistry can quantify reactivity differences.

Interactive Data Table: Calculated Free Energies of Activation for a Bioorthogonal Reaction

| Reactant (Substituted Tetrazine) | Calculated ΔG‡ (kcal mol⁻¹) |

| Phenyl-substituted Tz | 10.5 |

| 2-Pyridyl-substituted Tz | 9.2 |

| 3-Pyridyl-substituted Tz | 10.6 |

| 4-Pyridyl-substituted Tz | 10.8 |

Data sourced from a study on the distortion/interaction analysis of bioorthogonal cycloadditions. researchgate.net

Molecular Docking Studies of Pyrrole Scaffolds (focused on interactions as chemical probes or ligands in enzymatic systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to understand the interactions of small molecules, such as those containing a pyrrole scaffold, with biological macromolecules like enzymes. nih.govjournalgrid.com The insights gained from docking studies are pivotal in drug design and the development of chemical probes. pensoft.net

The fundamental principle of docking involves placing a ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. mdpi.com The process typically starts with the three-dimensional structures of both the ligand and the receptor, often obtained from experimental methods like X-ray crystallography or constructed using molecular modeling software. mdpi.comvlifesciences.com The ligand's conformational flexibility is usually explored to find the best fit within the binding pocket. vlifesciences.com

Pyrrole derivatives have been the subject of numerous molecular docking studies to elucidate their potential as inhibitors of various enzymes. For instance, novel pyrrole-based compounds have been synthesized and evaluated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov Docking studies revealed that these compounds bind to the active site of the enzymes, forming key interactions, such as hydrogen bonds with amino acid residues like TYR158 and the cofactor NAD+. nih.gov

Similarly, pyrrole-indoline-2-ones have been investigated as inhibitors of Aurora A kinase, a target in cancer therapy. mdpi.com Docking studies, in conjunction with 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, helped to understand the structure-activity relationship of these inhibitors and identified crucial structural features for binding to the ATP pocket of the enzyme. mdpi.com

In the case of this compound, molecular docking could be employed to explore its potential as a ligand for various enzymes. The N-acetyl, 3-acetoxy, and 5-phenyl groups would be expected to form specific interactions with the amino acid residues in a binding pocket. The pyrrole ring itself, with its unique electronic characteristics, can contribute to favorable interactions with enzymes and receptors. nih.gov

The following table presents the docking scores of several pyrrole compounds against the enoyl ACP reductase enzyme (PDB ID: 1DF7), illustrating how docking can be used to rank potential inhibitors.

Interactive Data Table: Surflex Docking Scores of Pyrrole Compounds

| Compound | Docking Score (kcal/mol) |

| 3a | 7.93 |

| 3b | 8.32 |

| 3c | 8.41 |

| 3d | 8.71 |

| 3e | 8.54 |

| 3f | 8.12 |

| 3g | 9.42 |

| 3h | 8.87 |

| 3i | 8.65 |

| 3j | 8.28 |

Data sourced from a study on new pyrrole scaffolds as potential antitubercular agents. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their conformational stability and dynamic properties. longdom.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them.

The conformational landscape of a molecule, particularly one with rotatable bonds like this compound, can be complex. The rotation around the single bonds connecting the N-acetyl group, the 3-acetoxy group, and the 5-phenyl group to the pyrrole ring gives rise to multiple conformers with different energies and stabilities. Conformational analysis aims to identify the most stable conformations and understand the energetic barriers between them. lumenlearning.comlibretexts.org

For pyrrole derivatives, conformational preferences can be influenced by various factors, including steric hindrance and intramolecular interactions like hydrogen bonding. longdom.org For example, in 2-acylpyrroles, the presence of both a proton donor (N-H) and a proton acceptor (C=O) group favors the formation of hydrogen-bonded cyclic dimers, which in turn stabilizes the syn-conformation. longdom.org

MD simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in a vacuum or in a solvent. These simulations can reveal the preferred dihedral angles, the flexibility of the different substituents, and the time scales of conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its biological activity can be highly dependent on its accessible conformations.

The stability of different conformers can be quantified by their potential energy. Factors that increase the potential energy and decrease stability include steric interactions, torsional strain, and angle strain. libretexts.org In substituted cyclohexanes, for instance, substituents prefer to occupy the equatorial position to minimize steric interactions, and the energy difference between axial and equatorial conformations is known as the A-value. lumenlearning.com A similar analysis of steric and electronic effects can be applied to understand the conformational preferences of substituted pyrroles.

The table below provides A-values for common substituents on a cyclohexane (B81311) ring, which quantify the energetic preference for the equatorial position. This illustrates the type of energetic considerations that are also relevant in the conformational analysis of substituted pyrroles.

Interactive Data Table: A-Values for Common Substituents in Cyclohexane

| Substituent | A-Value (kcal/mol) |

| -F | 0.24-0.28 |

| -Cl | 0.53 |

| -Br | 0.48-0.55 |

| -I | 0.47 |

| -OH | 0.87-0.97 (protic solvent) |

| -OH | 0.52-0.64 (aprotic solvent) |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.79 |

| -CH(CH₃)₂ | 2.21 |

| -C(CH₃)₃ | >4.5 |

| -CN | 0.21-0.24 |

| -C₆H₅ | 2.9 |

Data compiled from principles of conformational analysis. lumenlearning.com

Structure-Reactivity Relationship (SRR) Analysis, Emphasizing Chemical Transformations

Structure-Reactivity Relationship (SRR) analysis seeks to establish a correlation between the chemical structure of a molecule and its reactivity in chemical transformations. For pyrrole systems, including this compound, SRR analysis provides a framework for understanding and predicting how modifications to the molecular structure will influence the outcome of a reaction.

The reactivity of the pyrrole ring is significantly influenced by the electronic properties of its substituents. numberanalytics.com The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution reactions. numberanalytics.com However, the position and nature of substituents can either enhance or diminish this reactivity. For instance, electron-withdrawing groups, such as the N-acetyl group in this compound, generally decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted pyrrole.

The regioselectivity of electrophilic substitution on the pyrrole ring is also a key aspect of its reactivity. Typically, electrophilic attack occurs preferentially at the C2 or C5 positions due to the greater stability of the resulting cationic intermediate. The presence of substituents directs incoming electrophiles to specific positions. For this compound, the existing substitution pattern would dictate the position of further functionalization.

Modern synthetic methods, such as cross-coupling reactions (e.g., Suzuki and Heck reactions) and C-H activation, have greatly expanded the possibilities for functionalizing pyrrole rings. numberanalytics.com SRR analysis in this context would involve understanding how the electronic and steric properties of the substituents on this compound would affect the efficiency and regioselectivity of these transformations.

Furthermore, pyrrole derivatives can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. numberanalytics.com The substituents on the pyrrole ring play a crucial role in modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the feasibility and outcome of these reactions.

The chemical transformations of this compound can also involve the functional groups attached to the pyrrole core. For example, the acetoxy group at the 3-position can be hydrolyzed to a hydroxyl group, which can then be further functionalized. Similarly, the N-acetyl group can be removed under certain conditions, providing a route to N-unsubstituted pyrroles.

The following table provides examples of electrophilic substitution reactions on the parent pyrrole ring, which form the basis for understanding the reactivity of more complex derivatives.

Interactive Data Table: Examples of Electrophilic Substitution Reactions of Pyrrole

| Reaction | Reagents | Product |

| Nitration | Nitric acid, Acetic anhydride | 2-Nitropyrrole |

| Halogenation | Chlorine or Bromine | Halogenated Pyrrole Derivatives |

| Acylation | Acyl chlorides or Anhydrides | Acylpyrroles |

Information sourced from a guide on pyrrole reactions. numberanalytics.com

Applications of N Acetyl 3 Acetoxy 5 Phenylpyrrole As a Chemical Reagent and Research Tool

Utilization as a Substrate in Enzyme-Based Analytical Assays

N-Acetyl-3-acetoxy-5-phenylpyrrole is designed to be a substrate for a class of enzymes known as hydrolases, which catalyze the cleavage of chemical bonds by the addition of water. Its utility has been demonstrated in the detection of both esterase and protease activity.

The fundamental principle behind the use of this compound in esterase detection lies in the enzymatic hydrolysis of its acetoxy group. Esterases, a broad class of enzymes, recognize and cleave the ester bond, leading to the formation of N-acetyl-3-hydroxy-5-phenylpyrrole and acetic acid.

The liberated N-acetyl-3-hydroxy-5-phenylpyrrole is the key to the detection process. This hydroxylated pyrrole (B145914) derivative can then react with a chromogenic coupling agent, typically a diazonium salt, present in the assay mixture. This coupling reaction produces a highly colored azo dye, and the intensity of the color is directly proportional to the amount of N-acetyl-3-hydroxy-5-phenylpyrrole produced, which in turn correlates with the esterase activity in the sample. This method provides a clear, visual, and quantifiable measure of enzyme activity.

While specific kinetic data for this compound is not extensively published, the principle is well-established with analogous compounds. For instance, various chromogenic substrates are used to detect esterase activity based on the release of a chromophore upon hydrolysis. gbiosciences.comrsc.orghelierscientific.com

Table 1: Principle of Esterase Detection using this compound

| Step | Process | Reactants | Products | Detection Method |

| 1 | Enzymatic Hydrolysis | This compound, Water (in the presence of Esterase) | N-Acetyl-3-hydroxy-5-phenylpyrrole, Acetic Acid | - |

| 2 | Chromogenic Coupling | N-Acetyl-3-hydroxy-5-phenylpyrrole, Diazonium Salt | Azo Dye | Colorimetric (Visual or Spectrophotometric) |

The application of pyrrole-based esters extends to the detection of specific proteases, particularly when the pyrrole moiety is linked to a peptide recognized by the enzyme. While this compound itself is a simple ester, the underlying chemistry is exemplified by closely related compounds used in protease assays.

A notable example is the use of amino acid esters of 3-hydroxy-5-phenylpyrrole (B15827) for detecting protease activity. For instance, the N-tosyl-L-alaninyloxy-5-phenylpyrrole has been employed as a substrate for human leukocyte elastase, a type of serine protease. alfa-chemistry.com In this system, the elastase recognizes and cleaves the ester bond between the alanine (B10760859) residue and the 3-hydroxy-5-phenylpyrrole.

The mechanism proceeds as follows:

Enzymatic Cleavage: The protease specifically hydrolyzes the ester linkage of the substrate.

Product Release: This reaction liberates 3-hydroxy-5-phenylpyrrole.

Chromogenic Reaction: The released 3-hydroxy-5-phenylpyrrole then couples with a diazonium salt to produce a visible color change, indicating the presence and activity of the protease.

This principle is foundational to the design of diagnostic tests, such as those for detecting urinary tract infections by identifying leukocyte esterase activity. nih.gov The development of such substrates, including lactate-based chromogenic derivatives, highlights the versatility of the 5-phenyl-3-hydroxypyrrole core in creating specific enzyme reporters. nih.gov

Role in the Development of Chromogenic and Fluorogenic Probes through Hydrolysis

The enzymatic hydrolysis of this compound and its analogs is a key reaction in the development of both chromogenic and fluorogenic probes. nih.govnih.gov These probes are instrumental in various biological and diagnostic assays, allowing for the sensitive detection of enzyme activity. mdpi.com

Chromogenic Probes: As detailed previously, the hydrolysis of the acetoxy group releases a hydroxylated pyrrole. This product's ability to form a colored compound upon reaction with a coupling agent makes the parent molecule a proficient chromogenic probe. The intensity of the color produced can be measured to quantify enzyme activity, a technique widely used in assays like ELISA and immunohistochemistry. google.com

Fluorogenic Probes: The same principle of enzymatic cleavage can be adapted to create fluorogenic probes. In this case, the N-acetyl-3-hydroxy-5-phenylpyrrole, or a similar pyrrole derivative, is part of a molecule that is initially non-fluorescent or has low fluorescence. The ester bond essentially "quenches" the fluorescence. Upon enzymatic hydrolysis, the liberated hydroxylated pyrrole can undergo intramolecular rearrangement or participate in a subsequent reaction that results in a highly fluorescent product. The increase in fluorescence provides a sensitive and quantitative measure of enzyme activity. While specific fluorogenic applications of this compound are not widely documented, the strategy is common for other enzyme substrates. nih.govnih.gov

Table 2: Comparison of Chromogenic and Fluorogenic Probes

| Probe Type | Principle | Initial State | Final State (Post-Hydrolysis) | Signal |

| Chromogenic | Enzymatic release of a chromophore precursor | Colorless | Colored (after coupling) | Absorbance of visible light |

| Fluorogenic | Enzymatic release of a fluorophore | Low or no fluorescence | Highly fluorescent | Emission of light |

Function as a Precursor or Intermediate in Broader Organic Synthesis

Beyond its role in analytical assays, this compound can serve as a versatile intermediate in organic synthesis. Its functional groups—the N-acetyl group, the acetoxy group, and the phenyl-substituted pyrrole core—provide multiple sites for chemical modification.

The pyrrole ring itself is an important heterocyclic scaffold found in many biologically active compounds and materials. nih.govmdpi.comresearchgate.net The N-acetyl and C-acetoxy groups can be hydrolyzed to provide N-H and C-OH functionalities, respectively. These can then be used for further derivatization. For instance, the free N-H group can undergo alkylation or arylation, while the hydroxyl group can be converted into other functional groups or used as a handle for attaching the pyrrole moiety to other molecules.

While specific examples detailing the use of this compound as a starting material in complex syntheses are not abundant in the literature, its structure makes it a plausible precursor for the synthesis of more substituted phenylpyrrole derivatives. The synthesis of diverse pyrrole precursors is a key area of research for creating complex molecules like tetrapyrroles. rsc.org The strategic placement of functional groups in this compound makes it a potentially valuable building block in such synthetic endeavors.

Future Research Trajectories in N Acetyl 3 Acetoxy 5 Phenylpyrrole Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Catalytic Methods

The synthesis of highly functionalized pyrroles remains a significant challenge, often contending with issues of low yields and modest regioselectivity. thieme-connect.comthieme-connect.de Future research into N-Acetyl-3-acetoxy-5-phenylpyrrole should prioritize the development of novel and sustainable synthetic routes.

Classic methods for pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine, offer a foundational approach. nih.govacs.orguctm.edu The Paal-Knorr reaction is inherently green as it only produces water as a byproduct. acs.org However, it can be limited by harsh reaction conditions. tandfonline.com Modern iterations of this reaction have focused on the use of environmentally benign catalysts and solvent-free conditions. rsc.org For the synthesis of this compound, this would involve the reaction of an appropriate 1,4-dicarbonyl precursor with an acetylating aminating agent.

Future investigations should explore the use of sustainable and green catalysts. Recent advancements have highlighted the efficacy of various catalysts in pyrrole synthesis, including:

Heterogeneous Catalysts: Nanoparticles, metal salts, and silica-supported bismuth(III) chloride have been shown to be effective for the green synthesis of bioactive pyrroles. researchgate.netnih.govcapes.gov.br

Organocatalysts: Environmentally friendly organocatalysts like vitamin B1 and urea (B33335) have been successfully employed in Paal-Knorr type syntheses. nih.gov

Biocatalysts: The use of enzymes could offer a highly selective and environmentally friendly route to pyrrole derivatives.

The development of one-pot, multi-component reactions represents another promising avenue. nih.govorganic-chemistry.org These reactions offer increased efficiency by combining several synthetic steps into a single operation, reducing waste and saving time. A potential multi-component strategy for this compound could involve the in-situ formation of the necessary precursors followed by cyclization.

The principles of green chemistry should be a guiding factor in the development of new synthetic methods. rsc.orgresearchgate.netsemanticscholar.org This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation. researchgate.netsemanticscholar.org

Table 1: Potential Sustainable Catalytic Methods for this compound Synthesis

| Catalyst Type | Example Catalyst | Potential Advantages for Synthesis |

| Heterogeneous | Silica-supported BiCl3 | Recyclable, high efficiency at room temperature. capes.gov.br |

| Homogeneous Iron | Iron-Tetraphos complex | High functional group tolerance, use of green reductants. rsc.org |

| Organocatalyst | Vitamin B1 | Metal-free, eco-friendly, mild reaction conditions. nih.gov |

| Green Solvent/Catalyst | Rice Malt | Acts as both solvent and catalyst, environmentally benign. benthamdirect.com |

Advanced Mechanistic Studies of its Chemical Transformations and Derivatizations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new derivatives. Electrophilic substitution is a key reaction for pyrroles, typically occurring at the C2 or C5 positions due to the electron-rich nature of the pyrrole ring. youtube.compearson.comchegg.com For this compound, the existing substituents will direct further substitutions. The N-acetyl group is electron-withdrawing, which deactivates the pyrrole ring, while the 3-acetoxy and 5-phenyl groups will influence the regioselectivity of electrophilic attack.

Future research should focus on detailed mechanistic studies of various transformations, including:

Electrophilic Aromatic Substitution: Investigating the precise regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation on the this compound core. researchgate.net This would involve a combination of experimental studies and theoretical calculations.

Hydrolysis: Studying the hydrolysis of the acetoxy and N-acetyl groups to yield the corresponding hydroxyl and NH-pyrrole derivatives. These products could serve as versatile intermediates for further functionalization.

Cross-Coupling Reactions: Exploring palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrrole ring.

Advanced analytical techniques such as in-situ spectroscopy and kinetic studies, coupled with computational modeling, will be invaluable in elucidating reaction intermediates and transition states. scitechdaily.com Theoretical studies using Density Functional Theory (DFT) can provide insights into the reaction pathways and the factors controlling regioselectivity. frontiersin.org

Design and Synthesis of Chemically Modified Derivatives for Enhanced Reactivity or Specificity

The targeted design and synthesis of chemically modified derivatives of this compound can lead to compounds with enhanced reactivity or specific properties for various applications. nih.govnih.gov By systematically modifying the substituents on the pyrrole ring, it is possible to fine-tune the electronic and steric properties of the molecule.

Potential strategies for creating new derivatives include:

Modification of the N-Acetyl Group: Replacing the acetyl group with other acyl groups or alkyl groups to modulate the electronic properties of the pyrrole nitrogen and influence the reactivity of the ring.

Derivatization of the Acetoxy Group: Converting the acetoxy group into other functional groups, such as a hydroxyl group, which can then serve as a handle for further reactions.

Introduction of New Substituents: Utilizing the mechanistic understanding from section 7.2 to selectively introduce new functional groups at the remaining open positions on the pyrrole ring.

The goal of this synthetic effort would be to create a library of derivatives with a range of properties, which can then be screened for enhanced performance in specific applications.

Expansion of Applications in Analytical Chemistry and Materials Science

The inherent properties of the pyrrole scaffold suggest that this compound and its derivatives could find applications in analytical chemistry and materials science.

In analytical chemistry , pyrrole-based compounds have been successfully developed as fluorescent sensors for the detection of ions and other small molecules. researchgate.netnih.gov The fluorescence properties of these sensors often change upon binding to the target analyte. Future research could explore the potential of this compound derivatives as:

Fluorescent Probes: Designing derivatives that exhibit fluorescence and show selective quenching or enhancement in the presence of specific metal ions or anions. mdpi.comnih.gov

Chemosensors: Developing colorimetric sensors where a change in color indicates the presence of a particular analyte.

Live-Cell Imaging: Creating biocompatible, fluorescent derivatives for imaging specific cellular components or processes. acs.org

In materials science , polypyrroles are well-known conducting polymers with applications in electronics and energy storage. nih.govmdpi.comillinois.edunih.gov The functional groups on this compound could be exploited to create novel polymeric materials. Future research directions include:

Conducting Polymers: Investigating the electropolymerization of this compound and its derivatives to form thin films with tailored electronic and mechanical properties. nih.gov The substituents could influence the conductivity, solubility, and processability of the resulting polymers.

Porous Organic Polymers (POPs): Synthesizing POPs linked by pyrrole rings for applications such as proton conduction at high temperatures. acs.org The specific functionalities of this compound could be used to create active sites within the polymer framework.

Organic Electronics: Exploring the use of these pyrrole derivatives as building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Key Research Focus |

| Analytical Chemistry | Fluorescent Ion Sensors | Synthesis of derivatives with fluorophores and ion-binding sites. researchgate.net |

| Analytical Chemistry | Live-Cell Imaging Probes | Development of biocompatible and photostable fluorescent derivatives. acs.org |

| Materials Science | Conducting Polymers | Electrochemical polymerization and characterization of polymer properties. nih.gov |

| Materials Science | Porous Organic Polymers | Synthesis of high-surface-area polymers for catalysis or gas storage. acs.org |

Computational Chemistry in Predicting Novel Chemical Applications for Pyrrole Derivatives

Computational chemistry is a powerful tool for predicting the properties and potential applications of new molecules, thereby guiding experimental research. uctm.eduresearchgate.net For this compound and its derivatives, computational methods can be employed to:

Predict Reactivity and Site of Metabolism: In silico studies can predict the sites of metabolism (SOMs) of pyrrole-based compounds, which is crucial for the development of new therapeutic agents. uctm.edu

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of pyrrole derivatives with their biological activity or other properties. nih.govresearchgate.netscispace.comnih.govacs.org This can aid in the design of new compounds with enhanced activity.

Molecular Docking: Docking simulations can be used to predict the binding affinity of pyrrole derivatives to specific biological targets, such as enzymes or receptors. ijpsonline.com

Prediction of Material Properties: Computational methods can be used to predict the electronic and optical properties of new pyrrole-based materials, such as their band gap and absorption spectra, which is valuable for applications in organic electronics.

By leveraging these computational tools, researchers can screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental evaluation, thus accelerating the discovery of new applications.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Acetylation Agent | Acetyl chloride (1.5 equiv) | |

| Base | K₂CO₃ (3.5 equiv) | |

| Catalytic Coupling | Pd(OAc)₂ with NaHCO₃ | |

| Purification | Hexane/acetone gradient |

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm acetyl (δ 2.1–2.3 ppm for CH₃) and acetoxy (δ 2.0–2.2 ppm) groups. Aromatic protons (δ 6.8–7.5 ppm) verify phenyl substitution .

- IR Spectroscopy : Detect C=O stretches (1700–1750 cm⁻¹) for acetyl and acetoxy moieties .

- Mass Spectrometry : ESI-MS (e.g., m/z 243.1 [M+H]⁺) validates molecular weight .

Advanced: How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

Answer:

The 3-acetoxy and 5-phenyl groups create steric bulk, limiting access to the pyrrole C2/C4 positions. Computational modeling (e.g., DFT) can predict reactive sites, while experimental screening of Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) optimizes coupling efficiency. For example, Suzuki-Miyaura coupling with arylboronic acids may require bulky ligands like XPhos to stabilize intermediates .

Advanced: What strategies address contradictions in reported solubility data for this compound?

Answer:

Reported solubility in chloroform, dichloromethane, and methanol may vary due to crystallinity or hydrate formation. Standardize protocols:

Sonication : 30 min in solvent at 25°C.

Gravimetric Analysis : Measure residual solid after filtration.

HPLC Purity Check : Confirm no degradation during dissolution.

Advanced: How can computational tools predict the stability of this compound under acidic conditions?

Answer:

DFT calculations (e.g., Gaussian 16) model protonation at the acetoxy oxygen (predicted pKa ≈ -8.35 ). Hydrolysis pathways can be simulated using transition-state theory. Experimental validation via pH-dependent NMR (1–14 pH range) monitors acetyl/acetoxy cleavage .

Advanced: What are the common byproducts in its synthesis, and how are they identified?

Answer:

- Over-Acetylation : Detect via ESI-MS (m/z 285.1 [M+Ac+H]⁺).

- Oxidative Byproducts : LC-MS/MS identifies quinone-like derivatives (e.g., m/z 241.0 [M−H₂O+H]⁺) .

- Residual Pd : ICP-MS quantifies trace metal content (<10 ppm) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with hexane/acetone (0–100% gradient) .

- Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals (>98% HPLC) .

Advanced: How does the electronic structure of the pyrrole ring influence its biological activity?

Answer:

The electron-rich pyrrole core enables π-π stacking with biomolecular targets (e.g., kinases). SAR studies on analogs show that acetyl/acetoxy groups modulate lipophilicity (logP ≈ 2.5), impacting membrane permeability . In vitro assays (e.g., enzyme inhibition) should compare activity against unsubstituted pyrroles.

Advanced: What analytical challenges arise in quantifying trace degradation products?

Answer:

- LC-MS Sensitivity : Use high-resolution Q-TOF instruments (5 ppm mass accuracy) to distinguish isomers.

- Degradation Markers : Monitor acetoxy → hydroxyl conversion (m/z shift +18 Da) .

Basic: How are spectral discrepancies resolved between synthetic batches?

Answer:

- NMR Referencing : Use internal standards (e.g., TMS) and deuterated solvents.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping phenyl signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.